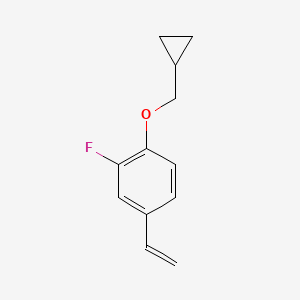
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene is an organic compound that features a unique combination of functional groups, including a cyclopropylmethoxy group, a fluorine atom, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol, fluorobenzene, and vinylbenzene.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom and vinyl group can participate in substitution reactions. For example, nucleophilic substitution with reagents like sodium methoxide can replace the fluorine atom with a methoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield cyclopropylmethoxy-2-fluoro-4-vinylbenzene ketone, while reduction may produce cyclopropylmethoxy-2-fluoro-4-vinylbenzene alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its vinyl group allows for polymerization, making it useful in creating novel polymers with unique properties.
Biological Studies: The compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The fluorine atom can form strong hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding with nucleophiles.
Pathways Involved: The compound may modulate biological pathways by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the fluorine atom and vinyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethenyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLYNCUOPPDYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














